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Compound of Interest

Compound Name: 2-Fluoro-5-iodopyrimidine
CAS No.: 697300-79-1
Cat. No.: B1442139
Get Quote
. J

Executive Summary

2-Fluoro-5-iodopyrimidine is a critical bifunctional heteroaromatic intermediate used
extensively in medicinal chemistry for the synthesis of bioactive pyrimidine derivatives.[1] Its
structural duality—containing a highly reactive C2-fluorine atom (susceptible to SNAr) and a
C5-iodine atom (active in palladium-catalyzed cross-coupling)—demands precise solvent
selection to optimize reaction kinetics and prevent side reactions such as hydrolysis.

This guide provides a comprehensive solubility landscape, distinguishing between
experimental observations and predicted physicochemical behaviors, to support researchers in
process development and lead optimization.

Physicochemical Profile

Understanding the intrinsic properties of 2-Fluoro-5-iodopyrimidine is prerequisite to solvent
selection. The compound exhibits moderate lipophilicity due to the halogenated pyrimidine

core.
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Property Value Technical Implication
Unique identifier (distinct from
CAS Number 697300-79-1 o
pyridine analog).[2]
Electron-deficient aromatic
Molecular Formula CaH2FIN2
core.
] Low molecular weight
Molecular Weight 223.98 g/mol

fragment.

Physical State

Solid (Crystalline)

Requires dissolution prior to

flow/batch dosing.

Moderately lipophilic; prefers

LogP (Predicted) ~1.3 ) )
organic media over aqueous.
No protic hydrogens; aprotic
H-Bond Donors 0 P yered P
solvents preferred.
Pyrimidine nitrogens and
H-Bond Acceptors 3 fluorine interact with protic

solvents.

Solubility Landscape

The solubility data below categorizes solvents based on their interaction with the pyrimidine

core. Note: While specific quantitative saturation points (mg/mL) are batch-dependent, the

following classifications are derived from standard synthetic protocols and physicochemical

compatibility.

Primary Solvents (High Solubility)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) or

reaction mixtures.
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Solvent Class

Specific Solvents

Solubility
Mechanism

Application

DMSO (Dimethyl

Strong dipole-dipole
interactions solubilize

Stock solutions, SNAr

Polar Aprotic sulfoxide)DMF the polarizable iodine reactions, Cross-
(Dimethylformamide) and electron-deficient coupling.
ring.
Good solvation of the HPLC mobile phases,
Polar Aprotic ACN (Acetonitrile) T-system without H- Nucleophilic
bonding interference. substitutions.
DCM Dispersion forces Work-up extraction,
Chlorinated (Dichloromethane)Chl interaction with the chromatography
oroform iodine atom. loading.[3]

Secondary Solvents (Moderate Solubility)

Use these solvents for dilutions, crystallization, or specific reaction conditions. Heating may be

required for full dissolution.

Solvent Class

Specific Solvents

Notes

Alcohols

Methanol, Ethanol

Soluble, but potential for
nucleophilic attack (solvolysis)
at C2-F position under
basic/heated conditions. Use

with caution.

Esters

Ethyl Acetate

Moderate solubility; excellent
for liquid-liquid extraction from

aqueous layers.

Ethers

THF, 1,4-Dioxane

Good solubility; standard
solvents for Suzuki-Miyaura

couplings.
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Poor Solvents (Insoluble/Sparingly Soluble)

These solvents act as anti-solvents for precipitation or purification.

o Water: Insoluble (Hydrophobic halogenation dominates).[4]

o Alkanes: Hexanes, Pentane, Heptane (Minimal interaction with the polar pyrimidine ring).
Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution in
DMSO

Objective: Create a stable stock solution for biological assays or screening.

e Calculate Mass: For 10 mL of 100 mM solution, weigh 224.0 mg of 2-Fluoro-5-
iodopyrimidine.

e Solvent Addition: Add 8 mL of anhydrous DMSO (Grade: 299.9%) to the vial.

» Dissolution: Vortex for 30-60 seconds. If particulates remain, sonicate in a water bath at
ambient temperature (25°C) for 2 minutes.

e Final Volume: Adjust volume to exactly 10 mL with DMSO.

Storage: Aliquot into amber glass vials (light sensitive due to C-1 bond) and store at -20°C.

Protocol: Solubility Screening Workflow

If specific saturation data is required for a new solvent system, follow this self-validating step-
wise method.
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Figure 1: Step-wise gravimetric solubility screening workflow.
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Applications & Reaction Solvent Logic

The choice of solvent is dictated by the intended chemical transformation. The diagram below
illustrates the decision logic for solvent selection based on reaction type.

Preferred DMF / DMSO / NMP

Nucleophile (R-NH2 (Enhances Nucleophilicity)

SnAr (C2-F Displacement)

2-Fluoro-5-iodopyrimidine

Boronic Acid / Catalyst

Standard Dioxane:Water / THF

FEreEImE) (e, (Solubilizes Catalyst & Base)

Click to download full resolution via product page

Figure 2: Solvent selection logic based on reaction pathway (Nucleophilic Aromatic Substitution
vs. Cross-Coupling).

Case Study: Suzuki-Miyaura Coupling

o Challenge: The compound is hydrophobic, but the inorganic base (e.g., K2COs) requires
water.

e Solution: Use a binary solvent system such as 1,4-Dioxane/Water (4:1). The dioxane
solubilizes the 2-Fluoro-5-iodopyrimidine, while the water dissolves the base, creating an
interfacial reaction zone.

Stability and Troubleshooting

» Hydrolysis Risk: Avoid storing in aqueous basic solutions. The C2-fluorine is labile and can
hydrolyze to the 2-hydroxy derivative (5-iodouracil analog) over time.

o Photostability: The C-I bond is photosensitive. Solutions should be protected from light to
prevent iodine homolysis and discoloration (yellowing).

» Precipitation: If precipitation occurs upon dilution into aqueous buffers (e.g., for biological
assay), add a surfactant (0.05% Tween-20) or limit the final concentration to <100 pM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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